Carbamic acid, [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]-, methyl ester
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Overview
Description
Methyl N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}carbamate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}carbamate typically involves the reaction of hexafluoroisopropanol with 4-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of advanced reactors and automation can enhance the efficiency of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while reduction can produce fluorinated amines.
Scientific Research Applications
Methyl N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}carbamate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol
Uniqueness
Methyl N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}carbamate is unique due to the presence of both fluorine atoms and a fluorophenyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for specific applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C11H9F7N2O2 |
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Molecular Weight |
334.19 g/mol |
IUPAC Name |
methyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate |
InChI |
InChI=1S/C11H9F7N2O2/c1-22-8(21)20-9(10(13,14)15,11(16,17)18)19-7-4-2-6(12)3-5-7/h2-5,19H,1H3,(H,20,21) |
InChI Key |
IUYWXDWUZWSPSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
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